molecular formula C14H14O4 B14187382 2-(Benzyloxy)-6-methoxybenzene-1,4-diol CAS No. 858218-65-2

2-(Benzyloxy)-6-methoxybenzene-1,4-diol

Cat. No.: B14187382
CAS No.: 858218-65-2
M. Wt: 246.26 g/mol
InChI Key: MCNKGEGPYLVUEH-UHFFFAOYSA-N
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Description

2-(Benzyloxy)-6-methoxybenzene-1,4-diol is an organic compound that belongs to the class of phenolic ethers It is characterized by the presence of a benzyloxy group and a methoxy group attached to a benzene ring, along with two hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzyloxy)-6-methoxybenzene-1,4-diol typically involves the protection of hydroxyl groups followed by selective functionalization. One common method includes the benzylation of 2,6-dihydroxyanisole using benzyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(Benzyloxy)-6-methoxybenzene-1,4-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(Benzyloxy)-6-methoxybenzene-1,4-diol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential antioxidant properties due to the presence of phenolic hydroxyl groups.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of dyes, polymers, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-(Benzyloxy)-6-methoxybenzene-1,4-diol involves its interaction with various molecular targets. The hydroxyl groups can participate in hydrogen bonding and redox reactions, which may contribute to its biological activities. The benzyloxy and methoxy groups can influence the compound’s lipophilicity and membrane permeability, affecting its distribution and efficacy in biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Benzyloxy)-6-methoxybenzene-1,4-diol is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity.

Properties

CAS No.

858218-65-2

Molecular Formula

C14H14O4

Molecular Weight

246.26 g/mol

IUPAC Name

2-methoxy-6-phenylmethoxybenzene-1,4-diol

InChI

InChI=1S/C14H14O4/c1-17-12-7-11(15)8-13(14(12)16)18-9-10-5-3-2-4-6-10/h2-8,15-16H,9H2,1H3

InChI Key

MCNKGEGPYLVUEH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC(=C1)O)OCC2=CC=CC=C2)O

Origin of Product

United States

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